Propyl octadeca-9,12,15-trienoate

Description

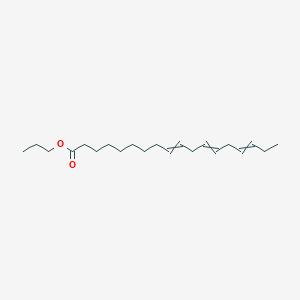

Propyl octadeca-9,12,15-trienoate is the propyl ester derivative of alpha-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid (PUFA) with the IUPAC name (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid . The esterification of ALA with propanol replaces the carboxylic acid group with a propyl ester moiety, altering its physicochemical properties while retaining the trienoic backbone. This structural modification enhances lipid solubility, making it more suitable for applications in lipid-based formulations, cosmetics, or pharmaceuticals compared to the free acid .

Properties

CAS No. |

106196-77-4 |

|---|---|

Molecular Formula |

C21H36O2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

propyl octadeca-9,12,15-trienoate |

InChI |

InChI=1S/C21H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20-4-2/h5-6,8-9,11-12H,3-4,7,10,13-20H2,1-2H3 |

InChI Key |

UDSQVSBJCXBSHG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CCCCCCCC=CCC=CCC=CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves esterification of glycerol with linolenic acid. Various methods can achieve this, including chemical synthesis or enzymatic reactions.

Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the use of acid catalysts or enzymes.

Industrial Production: While not widely produced industrially, research and development in lipid-based products may lead to scaled-up production in the future.

Chemical Reactions Analysis

Reactions: Propyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including , , and .

Common Reagents and Conditions:

Major Products: Hydrolysis produces glycerol and linolenic acid. Oxidation may yield various oxidation products.

Scientific Research Applications

Chemistry: Used as a model compound for studying lipid metabolism and enzymatic reactions.

Biology: Investigated in cell membranes, lipid signaling pathways, and lipidomics.

Medicine: Relevant to cardiovascular health due to its linolenic acid content.

Mechanism of Action

Targets: The compound’s effects likely involve interactions with cell membranes, enzymes, and lipid-related proteins.

Pathways: Linolenic acid is a precursor for , which play roles in inflammation, immunity, and vascular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds are structurally or functionally related to propyl octadeca-9,12,15-trienoate:

Alpha-Linolenic Acid (ALA)

- Structure: Free carboxylic acid form (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid .

- Source : Abundant in plant sources such as Arbutus unedo berries, where it constitutes up to 85 mg per 100 g of fresh weight .

- Activity: Demonstrates antimicrobial properties, particularly against Staphylococcus aureus and streptococci, with greater inhibitory effects than its dienoic counterpart (octadeca-9,12-dienoic acid) .

- Applications : Precursor for anti-inflammatory metabolites (e.g., resolvins) and a dietary omega-3 supplement.

Octadeca-9,12,15-trienoic Acid Esters

- Methyl/ethyl esters : Simpler esters with shorter alkyl chains, often used as biodiesel components or in lipid emulsions.

- Triglycerides with linolenoyl groups: Natural glycerides like 1-linolenoyl-2-myristoyl-3-linolenoyl-glycerol, which are prevalent in plant oils and exhibit distinct metabolic pathways compared to monoesters .

Omega-6 Analogues

- Octadeca-9,12-dienoic acid (linoleic acid): An omega-6 PUFA with two double bonds. Less antimicrobial than ALA but more abundant in dietary sources .

Comparative Analysis Table

Research Findings and Implications

- Antimicrobial Potential: The free acid (ALA) shows stronger antimicrobial effects than its esters, suggesting esterified forms may require metabolic activation .

- Nutritional Relevance: Natural triglycerides with linolenoyl groups are critical for human health, whereas synthetic esters like this compound may serve niche roles in lipid engineering .

- Safety Considerations : While octadeca-9,12,15-trienal (an aldehyde derivative) requires careful handling , propyl esters of ALA are generally regarded as stable and low-risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.